molecular formula C9H7BrS B8609944 3-Bromo-6-methylbenzo[b]thiophene

3-Bromo-6-methylbenzo[b]thiophene

Cat. No.: B8609944
M. Wt: 227.12 g/mol
InChI Key: XLARRQMWAPUQMY-UHFFFAOYSA-N
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Description

Overview of Benzo[b]thiophene Chemistry in Modern Organic Synthesis

Benzo[b]thiophenes are a privileged scaffold in organic synthesis, serving as versatile building blocks for more complex molecules. benthamdirect.comingentaconnect.com Their aromatic nature and the presence of a sulfur atom allow for a wide range of chemical transformations. Synthetic chemists have developed numerous methods for the construction of the benzo[b]thiophene skeleton, often employing transition-metal catalyzed cyclizations and annulation reactions. benthamdirect.comorganic-chemistry.org The functionalization of the benzo[b]thiophene ring system, particularly at the 2- and 3-positions, is a key strategy for creating diverse molecular architectures with tailored properties. researchgate.net

The applications of benzo[b]thiophene derivatives are extensive. In medicinal chemistry, they are found in a variety of therapeutic agents, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ingentaconnect.comresearchgate.net Notable pharmaceuticals containing the benzo[b]thiophene core include raloxifene, zileuton, and sertaconazole. wikipedia.org Beyond medicine, these compounds are utilized in the development of organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their favorable electronic properties. benthamdirect.comingentaconnect.com

Significance of Halogenated and Alkylated Benzo[b]thiophene Scaffolds in Academic Inquiry

The introduction of halogen and alkyl substituents onto the benzo[b]thiophene scaffold significantly influences its chemical reactivity and biological activity. Halogen atoms, such as bromine, serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions to introduce new functional groups. nih.gov This strategic halogenation is a powerful tool for the diversification of benzo[b]thiophene derivatives. nih.gov For instance, the bromine atom in 3-halobenzo[b]thiophenes can be readily displaced or used in coupling reactions to build more complex molecular structures. nih.gov

Alkyl groups, such as the methyl group in 3-Bromo-6-methylbenzo[b]thiophene, also play a crucial role. They can modify the electronic properties of the aromatic system and influence the compound's lipophilicity, which is a critical parameter for its biological activity and pharmacokinetic profile. The specific positioning of these substituents is key to fine-tuning the molecule's properties for specific applications.

Research Trajectories and Scope for this compound

The compound this compound stands as a focal point for several research trajectories. Its structure offers a platform for further chemical exploration. The bromo substituent at the 3-position provides a reactive site for introducing a variety of functional groups through reactions like Suzuki, Stille, and Heck couplings. This allows for the synthesis of a library of novel compounds for screening in drug discovery programs and for the development of new organic materials.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis and material science.

PropertyValue
Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
CAS Number 142136-54-7

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrS

Molecular Weight

227.12 g/mol

IUPAC Name

3-bromo-6-methyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-5H,1H3

InChI Key

XLARRQMWAPUQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2)Br

Origin of Product

United States

Reactivity and Functionalization of 3 Bromo 6 Methylbenzo B Thiophene Frameworks

Mechanistic Investigations of Substitution Reactions

The inherent electronic properties of the benzo[b]thiophene ring system, coupled with the influence of substituents, dictate the course of substitution reactions. Understanding these mechanisms is crucial for predicting and controlling the outcomes of chemical transformations.

Electrophilic Substitution Mechanisms on Benzo[b]thiophene

The benzo[b]thiophene ring is a π-electron-rich heterocycle, making it susceptible to electrophilic attack. researchgate.net Unlike thiophene (B33073), where electrophilic substitution preferentially occurs at the α-position (C2), in benzo[b]thiophene, the β-position (C3) is the most reactive site. researchgate.netchemicalbook.com This preference is attributed to the greater stability of the Wheland intermediate formed upon attack at the C3 position, where the positive charge can be delocalized over both the thiophene and the benzene (B151609) rings. The general order of reactivity for electrophilic substitution on the unsubstituted benzo[b]thiophene ring is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net

Halogenation of benzo[b]thiophene under acidic conditions typically yields the 3-halo derivative. researchgate.net For instance, the bromination of benzo[b]thiophene with N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and acetic acid affords 3-bromobenzo[b]thiophene. chemicalbook.com The presence of a methyl group at the 6-position, as in 3-Bromo-6-methylbenzo[b]thiophene, is expected to further activate the benzene ring towards electrophilic attack, although the primary site of substitution on the thiophene ring remains C3.

Nucleophilic Substitution and Displacement of Halogen Functionality

While electrophilic substitution is characteristic of the electron-rich benzo[b]thiophene system, nucleophilic substitution reactions, particularly the displacement of a halogen atom, are also synthetically valuable. The reactivity of halothiophenes in nucleophilic substitution is significantly higher than their benzene analogues. uoanbar.edu.iq This enhanced reactivity is due to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq

In the context of this compound, the bromine atom at the C3 position is susceptible to displacement by various nucleophiles. These reactions often require activation, for instance by the presence of electron-withdrawing groups on the ring or through the use of metal catalysts. For example, 3-amino-2-nitrobenzo[b]thiophene can be synthesized by the reaction of 3-bromo-2-nitrobenzo[b]thiophene with ammonia (B1221849) in diglyme, a classic example of aromatic nucleophilic substitution. cdnsciencepub.com

Oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfoxide (B87167) (S-oxide) or a sulfone (S,S-dioxide) significantly alters the electronic properties of the heterocycle. These oxidized species are more electron-deficient and, consequently, more reactive towards nucleophiles. The S-oxide group acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. This strategy can be employed to facilitate nucleophilic substitution reactions that are otherwise difficult to achieve on the unactivated benzo[b]thiophene core.

Directed Functionalization at Specific Ring Positions

The ability to introduce functional groups at specific positions of the this compound framework is essential for the synthesis of complex molecules with desired biological or material properties. Modern synthetic methodologies offer precise control over regioselectivity.

C-H Activation and Cross-Coupling Methodologies

Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. While metalation of benzo[b]thiophene with organolithium reagents preferentially occurs at the C2 position, C-H activation strategies catalyzed by transition metals can offer alternative selectivities. researchgate.net These methods allow for the direct coupling of the benzo[b]thiophene core with various partners, although specific applications to this compound are less commonly reported.

A more established approach for the functionalization of 3-halobenzo[b]thiophenes is through lithium-halogen exchange. This reaction generates a potent nucleophile at the C3 position, which can then react with a wide range of electrophiles. For instance, treatment of 3-bromonaphtho[2,3-b]thiophene with n-butyllithium generates the 3-lithio derivative, which can be trapped with various electrophiles. chemrxiv.orgresearchgate.net A similar strategy can be envisioned for this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for the functionalization of haloarenes, including 3-bromobenzo[b]thiophenes. The Stille and Suzuki-Miyaura reactions are particularly prominent in this regard. nih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. 3-Bromobenzo[b]thiophenes are effective coupling partners in Suzuki-Miyaura reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the C3 position. unimib.it The choice of palladium catalyst and ligands can be crucial for achieving high yields, and in some cases, can even influence the chemoselectivity when multiple reactive sites are present. researchgate.net

The Stille coupling utilizes an organotin reagent as the nucleophilic partner. nih.gov While concerns over the toxicity of organotin compounds exist, the Stille reaction remains a powerful tool due to the stability and reactivity of the organostannanes. nih.gov Like the Suzuki-Miyaura reaction, the Stille coupling has been successfully applied to the functionalization of halothiophenes. researchgate.net

The presence of the bromine atom at the C3 position of this compound makes it an ideal substrate for these palladium-catalyzed cross-coupling reactions, providing a reliable entry point for the synthesis of a diverse library of 3-substituted 6-methylbenzo[b]thiophenes. For example, a library of 3-(α-styryl)benzo[b]thiophenes was synthesized via a palladium-catalyzed coupling of 3-bromobenzo[b]thiophene derivatives with N-tosylhydrazones. nih.gov

Below is an interactive data table summarizing examples of transition metal-catalyzed coupling reactions on brominated benzo[b]thiophene systems.

Reactant 1Reactant 2Catalyst/LigandProductReaction TypeReference
3-Bromobenzo[b]thiophenePhenylboronic acidPd(PPh3)43-Phenylbenzo[b]thiopheneSuzuki-Miyaura unimib.it
3-Bromobenzo[b]thiopheneN-TosylhydrazonePd(OAc)2/Xantphos3-(α-Styryl)benzo[b]thiopheneHeck-type nih.gov
3-Bromo-4-trifloylthiopheneArylboronic acidPd(tBu3P)23-Aryl-4-trifloylthiopheneSuzuki-Miyaura researchgate.net
3-Bromonaphtho[2,3-b]thiopheneBoronic esterPd(dppf)Cl23-Borylnaphtho[2,3-b]thiopheneMiyaura Borylation chemrxiv.org

Regioselectivity Control and Rearrangement Processes in Benzo[b]thiophene Reactions

Regioselectivity is a paramount consideration in the functionalization of substituted benzo[b]thiophenes. The outcome of a reaction is dictated by the inherent electronic properties of the heterocyclic ring and the directing effects of the existing substituents.

In metal-catalyzed C-H activation reactions, regioselectivity can be controlled with high precision. For instance, palladium-catalyzed direct arylation of benzo[b]thiophene can be tuned to favor either the C2 or C3 position. nih.govacs.orgacs.org While C2 arylation is often the default pathway, specific ligands and conditions have been developed to achieve selective C3 arylation. nih.govacs.org For a substrate like this compound, C-H activation would likely compete with reactions at the C-Br bond (oxidative addition). If C-H activation were to occur, the most probable sites would be C2, C4, C5, or C7, with the precise location depending on the catalytic system employed.

Rearrangement processes are particularly relevant when dealing with organometallic intermediates. As mentioned in section 3.2.5, 3-lithiobenzo[b]thiophenes can rearrange. chemrxiv.org Another type of rearrangement has been observed in the reaction of 3-bromo-2-nitrobenzo[b]thiophene with aniline (B41778) nucleophiles, which unexpectedly yielded not only the expected 3-amino product but also the rearranged 2-amino-3-nitrobenzo[b]thiophene isomer. researchgate.net This highlights that reaction pathways on the benzo[b]thiophene core can be complex and sensitive to substituents and reaction conditions.

Functional Group Interconversions on the Benzo[b]thiophene Core

The functional groups present on the this compound scaffold serve as versatile handles for further molecular elaboration through various interconversions.

Transformations of the C3-Bromo Group: The carbon-bromine bond is a key site for functionalization.

Cross-Coupling Reactions: While the focus of this article is on other areas, it is a primary method for forming new carbon-carbon and carbon-heteroatom bonds (e.g., Suzuki, Stille, Buchwald-Hartwig couplings).

Lithium-Halogen Exchange: As detailed in section 3.2.5, this converts the bromide into a nucleophilic lithio-species, which can then be transformed into a multitude of other groups (e.g., -B(OH)₂, -COOH, -CH(OH)R). chemrxiv.org

Reduction: The bromo group can be removed (C-Br to C-H) via catalytic hydrogenation or treatment with a reducing agent after conversion to an organometallic intermediate.

Transformations involving the Thiophene Sulfur: The sulfur atom itself can be modified, which in turn alters the reactivity of the entire ring system.

Oxidation: As discussed previously, the sulfide (B99878) can be oxidized to a sulfoxide (benzo[b]thiophene S-oxide) or a sulfone (benzo[b]thiophene 1,1-dioxide) using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.govacs.org These oxidations activate the ring for specific reactions like metal-free arylation or oxidative olefination. nih.govacs.org

Transformations of the C6-Methyl Group: The methyl group on the benzene ring is less reactive than the thiophene ring positions but can be functionalized under specific conditions.

Benzylic Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator, the methyl group could potentially be converted to a bromomethyl group (-CH₂Br), which is a versatile electrophilic handle for subsequent nucleophilic substitution reactions.

These interconversions allow for the strategic modification of the this compound core, enabling the synthesis of a wide library of complex derivatives from a single, advanced intermediate.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum of 3-Bromo-6-methylbenzo[b]thiophene would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the bromine and methyl substituents on the benzo[b]thiophene core. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment. Without experimental spectra, a precise analysis and assignment of these chemical shifts are not possible.

A patent document (WO 2016/100184 A1) provides a partial and ambiguous NMR data snippet, "NMR (CD3OD, 400 MHz): 3.37-3.36 (m, 2H), 2.98," in the context of "6-bromo-3-methylbenzo[b]thiophene & 4-bromo-3". This information is insufficient for a complete analysis and may pertain to a mixture or a different compound altogether.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C2-H--
C4-H--
C5-H--
C7-H--
CH₃--
C2--
C3--
C3a--
C4--
C5--
C6--
C7--
C7a--
CH₃--
Note: This table is for illustrative purposes only, as no experimental data could be found.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals. COSY would reveal the coupling relationships between adjacent protons, while HSQC and HMBC would establish the direct and long-range correlations between protons and carbons, respectively. The lack of primary NMR data precludes any discussion of 2D NMR analysis.

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and methyl groups, as well as C=C stretching vibrations of the aromatic rings and the C-S bond of the thiophene (B33073) ring. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum. Without an experimental IR spectrum, a table of specific absorption bands and their corresponding vibrational modes cannot be compiled.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (approximately equal intensities for M+ and M+2). Fragmentation patterns observed in the mass spectrum would provide further structural information. PubChem lists a predicted monoisotopic mass of 225.94518 Da for C₉H₇BrS, but no experimental mass spectrum is available.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no crystallographic data for this compound has been reported in the publicly accessible Cambridge Structural Database (CSD).

Other Advanced Spectroscopic Techniques for Derivative Characterization

Beyond the foundational spectroscopic methods, other advanced techniques offer deeper understanding of specific molecular attributes. The following subsections detail the use of Circular Dichroism (CD) spectroscopy for conformational analysis of chiral derivatives and Ultraviolet-Visible (UV-Vis) spectroscopy for probing electronic transitions.

Circular Dichroism (CD) Spectroscopy in Conformational Studies

The expression of chirality in conjugated polymers like those derived from benzothiophene (B83047) can be effectively studied using CD spectroscopy. The shape and intensity of the CD spectra are highly sensitive to the molecular structure and supramolecular organization. For instance, research on chiral poly(thiophene)s has demonstrated that even small irregularities in the polymer chain and the way chiral arms are linked to a central core can significantly impact the observed CD signal nih.gov. This sensitivity allows for the detailed investigation of polymer conformation and the expression of chirality at a macroscopic level.

In the context of smaller, well-defined chiral molecules, CD spectroscopy is instrumental in determining their absolute configuration and conformational preferences in solution. For example, the conformational analysis of chiral triptycene (B166850) derivatives containing dithienyl or bithienyl moieties has been successfully performed using a combination of CD spectroscopy and density functional theory (DFT) calculations. This approach allows for the assignment of absolute configurations and the elucidation of the preferred spatial arrangement of the thiophene units.

Furthermore, studies on atropisomeric thiophene-based monomers, which are chiral due to hindered rotation around a single bond, highlight the power of CD spectroscopy. The electronic circular dichroism (ECD) spectra of the separated enantiomers of these compounds provide a direct readout of their stereochemistry mdpi.com. For instance, in the case of a C2-symmetric atropisomeric monomer based on a bithianaphthene core, the ECD spectra of the enantiomers were mirror images, and the specific rotation values were significant, confirming the stable chiral nature of the molecules mdpi.com. These examples underscore the potential of CD spectroscopy for the detailed conformational and configurational analysis of any future chiral derivatives of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The resulting spectrum provides valuable information about the conjugated π-electron system of the benzothiophene core and how it is influenced by substituents.

The UV-Vis spectrum of the parent benzothiophene molecule exhibits characteristic absorption bands arising from π-π* transitions. A comparison with benzene (B151609) and thiophene reveals that the fusion of the two rings in benzothiophene leads to a more emissive system with distinct absorption features researchgate.net. The electronic transitions in derivatives of this compound are expected to be influenced by the electronic effects of the bromo and methyl substituents, as well as any other functional groups present in its derivatives.

The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents. For instance, research on various thieno[3,2-b]thiophene (B52689) derivatives, which share a similar fused thiophene ring system, demonstrates how different substituents affect the electronic absorption spectra. In one study, phenyl-capped thieno[3,2-b]thiophene derivatives exhibited absorption maxima in the range of 401-415 nm in a THF solution nih.gov. The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, respectively.

The following interactive table presents representative UV-Vis absorption data for a selection of substituted benzothiophene and thieno[3,2-b]thiophene derivatives, illustrating the effect of substitution on the electronic transitions.

Compound NameSolventAbsorption Maxima (λmax) (nm)Reference
2,5-bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiopheneTHF415 nih.gov
2,5-bis(5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)thieno[3,2-b]thiopheneTHF408 nih.gov
2,5-bis(5-(4-dodecylphenyl)thiophen-2-yl)thieno[3,2-b]thiopheneTHF401 nih.gov
BenzothiopheneHexanes>250 researchgate.net

This data highlights that the electronic properties, and therefore the UV-Vis absorption spectra, of benzothiophene derivatives can be finely tuned through chemical modification. For this compound, the bromine atom (an electron-withdrawing group via induction and electron-donating via resonance) and the methyl group (an electron-donating group) will collectively influence the energy of the π-π* transitions. Further derivatization would allow for the systematic modification of the absorption properties for potential applications in materials science and optoelectronics.

Computational Chemistry and Theoretical Studies on Benzo B Thiophene Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are central to exploring the intrinsic properties of benzo[b]thiophene systems. These calculations allow for a detailed examination of electron distribution, molecular geometry, and energetic landscapes.

Density Functional Theory (DFT) Applications in Benzo[b]thiophene Research

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules. nih.gov DFT calculations are employed to determine optimized geometries, electronic energies, and various other molecular properties with a favorable balance of accuracy and computational cost.

In the context of benzo[b]thiophene systems, DFT studies typically involve the use of functionals like B3LYP or those from the generalized gradient approximation (GGA) family, such as PBE, paired with appropriate basis sets (e.g., 6-31G(d) or def2-TZVP). acs.orgresearchgate.net For more accurate electronic property calculations, advanced functionals like the Tran-Blaha modified Becke–Johnson (TB-mBJ) potential may be utilized to overcome limitations in standard DFT, such as the underestimation of band gaps. researchgate.net

For the parent benzo[b]thiophene molecule, DFT calculations can predict key structural parameters. The fusion of the benzene (B151609) and thiophene (B33073) rings results in a planar structure with C-S bond lengths that are slightly longer than those in thiophene, while the C2-C3 bond is shorter. chemicalbook.com The introduction of substituents, such as the bromo and methyl groups in 3-Bromo-6-methylbenzo[b]thiophene, would be expected to cause minor deviations from planarity and induce changes in local bond lengths and angles due to steric and electronic effects.

Table 1: Representative DFT Functionals and Basis Sets in Heterocyclic Chemistry

Functional Type Basis Set Typical Application
B3LYP Hybrid GGA 6-31G(d), cc-pVTZ Geometry optimization, frequency calculations
PBE GGA def2-TZVP Solid-state calculations, structural properties
M06-2X Hybrid Meta-GGA ma-def2-TZVP Thermochemistry, reaction kinetics, non-covalent interactions

| TB-mBJ | Meta-GGA | FP-LAPW | Electronic band structure, optical properties |

This table presents examples of DFT functionals and basis sets commonly used in computational studies of heterocyclic systems, illustrating the tools available for analyzing compounds like this compound.

Analysis of Aromaticity and Thermodynamic Stability

The aromaticity of the benzo[b]thiophene system is a key determinant of its stability and reactivity. The parent molecule has a resonance energy of approximately 58 kcal/mol, indicating significant thermodynamic stability. chemicalbook.com Computational methods provide quantitative measures of aromaticity. Techniques such as the harmonic oscillator model of aromaticity (HOMA) and nucleus-independent chemical shift (NICS) are used to assess the aromatic character of both the benzene and thiophene rings within the fused system. nih.govacs.org

For this compound, the substituents would further modulate this electronic balance. The electron-withdrawing bromine atom at the 3-position would likely decrease the electron density and aromaticity of the thiophene ring, while the electron-donating methyl group at the 6-position on the benzene ring would enhance its local aromatic character.

Frontier Molecular Orbital (FMO) Analysis and Density of States (DOS) Investigations

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and distribution of these orbitals, as well as the HOMO-LUMO energy gap (EGap), can be reliably calculated using DFT.

Theoretical studies on benzo[b]thiophene homologues have shown that the substitution pattern and the mode of ring fusion significantly influence the HOMO-LUMO gap. nih.govacs.org A smaller gap generally implies higher reactivity and is a desirable property for applications in organic semiconductors. acs.org In the parent benzo[b]thiophene, the HOMO is typically localized over the entire molecule with significant contributions from the sulfur atom and the C2-C3 bond, while the LUMO is distributed primarily over the carbon framework.

For this compound, the electron-donating methyl group would raise the energy of the HOMO, while the electron-withdrawing bromo group would lower the energy of the LUMO. The net effect on the HOMO-LUMO gap would depend on the relative magnitudes of these opposing influences. Analysis of the FMOs would be critical in predicting the molecule's behavior in electrophilic and nucleophilic reactions, as well as its potential as an electronic material.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Benzo[b]thiophene Isomers

Isomer HOMO (eV) LUMO (eV) EGap (eV)
Benzo nih.govacs.orgcyclobuta[1,2-b]thiophene -5.79 -2.31 3.48

Data sourced from a theoretical study on benzo nih.govacs.orgcyclobutathiophenes, illustrating how isomeric structure impacts frontier orbital energies. nih.govacs.org Similar calculations would be essential to characterize this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. It allows for the identification of transient species like transition states and intermediates, providing a detailed picture of how reactions proceed.

Transition State Analysis and Reaction Pathway Determination

By calculating the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. The highest point along this path is the transition state, and the energy required to reach it is the activation energy or free energy barrier.

For instance, DFT modeling has been used to investigate the mechanism of the β-arylation of benzo[b]thiophene. acs.org These calculations can compare the energetic feasibility of different proposed mechanisms, such as concerted metalation-deprotonation (CMD) versus a Heck-type carbopalladation pathway. By calculating the free energy barriers for each step, researchers can provide strong evidence for the operative mechanism. In one such study, the carbopalladation step was found to have a calculated free energy barrier of approximately 22 kcal/mol, supporting its role in the catalytic cycle. acs.org Similarly, computational studies on the bromination of thiophenes using N-bromosuccinimide (NBS) have shown that pathways involving the formation of a bromonium ion intermediate are energetically favorable. researchgate.net

Prediction and Rationalization of Regioselectivity

One of the most powerful applications of computational chemistry is in explaining and predicting the regioselectivity of reactions. In substituted aromatic systems like benzo[b]thiophene, there are multiple positions where a reaction can occur.

For electrophilic substitution on the unsubstituted benzo[b]thiophene ring, the experimentally observed and computationally supported order of reactivity is generally 3 > 2 > 6 > 5 > 4 > 7. researchgate.net The preference for attack at the C3 position (β-position) of the thiophene ring over the C2 position is a notable difference from thiophene itself and is a key feature of benzo[b]thiophene's reactivity. researchgate.net Halogenation under acidic conditions, for example, typically yields the 3-halobenzothiophene. researchgate.net

The presence of substituents dramatically influences this inherent reactivity. For this compound, the C3 position is already occupied. The remaining positions on the benzene ring (C4, C5, and C7) would be activated by the electron-donating 6-methyl group, particularly the ortho (C5, C7) and para (no para position available) positions. Computational analysis, through methods like calculating local reactivity indices or modeling the stability of potential reaction intermediates (sigma complexes), can predict the most likely site of further electrophilic attack. Studies on related substituted systems, such as 4-hydroxybenzo[b]thiophene, confirm that nitration and bromination are directed to specific positions based on the activating nature of the hydroxyl group. rsc.org Computational modeling can thus rationalize these experimental outcomes and predict the regioselectivity for novel substrates like this compound.

Prediction of Spectroscopic Parameters

Computational methods have proven to be highly effective in predicting the spectroscopic parameters of benzo[b]thiophene derivatives, offering a powerful complement to experimental characterization techniques. Theoretical calculations can provide detailed assignments of spectroscopic signals and aid in the interpretation of complex spectra.

Quantum chemical calculations are frequently used to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). For instance, the Gauge-Including Atomic Orbital (GIAO) method is a standard theoretical approach for calculating NMR chemical shifts. uni.lu Recent studies on complex heterocyclic systems containing the benzo[b]thiophene moiety, such as benzothienoquinoline heterohelicenes, have demonstrated a strong correlation between calculated and experimentally observed ¹H and ¹³C NMR chemical shifts. chemicalbook.comachemblock.com These computational analyses have even helped to confirm structural features, such as the elongation of carbon-carbon bonds within a helical structure to relieve strain. chemicalbook.comachemblock.com While specific computational NMR studies on this compound are not widely published, the established methodologies for related compounds provide a clear framework for how its spectroscopic parameters could be predicted.

Similarly, time-dependent density functional theory (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra. For a series of photochromic diarylethenes based on benzo[b]thiophene-1,1-dioxide, simulated absorption spectra showed good agreement with experimental data, accurately predicting the maximum absorption wavelengths (λmax) of different isomers. fishersci.ca In another study, spectroscopic investigations of alkoxy benzo[b]thiophenes were supported by theoretical calculations to assign the different band systems observed in their electronic absorption spectra. researchgate.net

Furthermore, computational models can predict other important physicochemical properties that can be correlated with spectroscopic data. For example, predicted collision cross section (CCS) values, which are related to the molecule's size and shape, have been calculated for isomers like 6-bromo-3-methylbenzo[b]thiophene (B8810683) using computational tools. uni.lu These predicted parameters are invaluable for identifying and characterizing novel benzo[b]thiophene derivatives.

Table 1: Predicted Spectroscopic and Physicochemical Data for a Benzo[b]thiophene Derivative

ParameterPredicted ValueMethod
¹H NMR Chemical ShiftsCompound-specificGIAO
¹³C NMR Chemical ShiftsCompound-specificGIAO
UV-Vis λmaxCompound-specificTD-DFT
Collision Cross SectionVaries by adductCCSbase

Note: The values in this table are illustrative of the types of data that can be generated through computational methods for a specific benzo[b]thiophene derivative.

Theoretical Design and Screening of Novel Benzo[b]thiophene Derivatives

The theoretical design and virtual screening of novel benzo[b]thiophene derivatives represent a cornerstone of modern medicinal chemistry and materials science. By leveraging computational power, researchers can design and evaluate thousands of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. chemicalbook.com

A common workflow for theoretical design involves identifying a target of interest, such as a protein receptor, and then designing benzo[b]thiophene-based ligands that are predicted to bind with high affinity and selectivity. chemicalbook.com Molecular docking is a key technique in this process, where virtual libraries of compounds are screened against the three-dimensional structure of the target. For example, in a study on novel benzo[b]thiophene-2-carbaldehyde derivatives, molecular docking was used to identify a human protein target with favorable binding energies for the synthesized compounds. chemicalbook.com

Quantum chemical calculations also play a crucial role in the design phase by predicting the electronic properties and reactivity of new derivatives. chemicalbook.com Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (ΔE), global hardness (η), and global softness (S) can be calculated to assess the stability and reactivity of designed molecules. chemicalbook.com For instance, a lower energy gap and higher global softness can indicate enhanced reactivity potential. chemicalbook.com

In the context of developing new therapeutic agents, in silico ADME (absorption, distribution, metabolism, and excretion) predictions are vital. These computational models can forecast the drug-like properties of novel benzo[b]thiophene derivatives, helping to identify candidates with favorable pharmacokinetic profiles and minimizing late-stage failures in drug development. researchgate.net For example, studies on 3-halobenzo[b]thiophenes have utilized in silico tools to determine their ADME properties, finding that promising antimicrobial compounds also showed excellent drug-like characteristics with no violations of established filters like Lipinski's rule of five. researchgate.net

The theoretical design process is not limited to drug discovery. In materials science, computational methods are used to design novel benzo[b]thiophene-based organic semiconductors. By calculating properties such as reorganization energies and charge transfer integrals, researchers can predict the charge transport capabilities of new materials for applications in organic thin-film transistors (OTFTs). spectrabase.com

Table 2: Key Computational Parameters in the Theoretical Design of Benzo[b]thiophene Derivatives

ParameterSignificanceCommon Computational Method
Binding EnergyPredicts the affinity of a ligand for a target protein.Molecular Docking
HOMO-LUMO GapIndicates chemical reactivity and stability.Density Functional Theory (DFT)
Global Hardness/SoftnessMeasures the resistance to change in electron distribution.DFT
ADME PropertiesPredicts the pharmacokinetic profile of a compound.In Silico Models
Reorganization EnergyRelates to the charge transfer rate in organic semiconductors.DFT

This systematic and computationally-driven approach allows for the efficient exploration of the vast chemical space of benzo[b]thiophene derivatives, paving the way for the discovery of new molecules with desired biological activities or material properties.

Applications of 3 Bromo 6 Methylbenzo B Thiophene in Advanced Materials Science and Interdisciplinary Research

The benzothiophene (B83047) scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone in the development of functional organic materials and biologically active molecules. researchgate.net The specific substitution pattern of 3-Bromo-6-methylbenzo[b]thiophene, featuring a reactive bromine atom at the 3-position and a methyl group on the benzene ring, makes it a particularly versatile building block in diverse scientific fields. Its applications range from the synthesis of intricate organic molecules to the fabrication of cutting-edge electronic devices and the exploration of novel therapeutic pathways.

Future Directions and Emerging Research Avenues for 3 Bromo 6 Methylbenzo B Thiophene Research

Development of Sustainable and Greener Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility is steering synthetic chemistry towards more sustainable practices. chemistryjournals.net For 3-Bromo-6-methylbenzo[b]thiophene, future research will likely focus on developing synthetic routes that align with the principles of green chemistry, minimizing waste, hazardous substance use, and energy consumption. chemistryjournals.net

Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. chemistryjournals.net A key area of future development will be the adoption of environmentally benign methodologies. For instance, research has demonstrated the use of electrophilic cyclization with sodium halides in ethanol, a green solvent, to produce 3-halobenzo[b]thiophenes in high yields. nih.gov This approach, which utilizes copper(II) sulfate (B86663) and avoids more toxic halogen sources, serves as a model for greener syntheses. nih.gov

Future research is expected to explore:

Alternative Solvents: Moving away from volatile organic compounds towards water, ionic liquids, or supercritical fluids. chemistryjournals.net

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals. chemistryjournals.net

Energy Efficiency: Employing methods like microwave-assisted synthesis to drastically cut down reaction times and energy usage. chemistryjournals.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, such as the catalytic process for ibuprofen (B1674241) synthesis developed by BHC Company. chemistryjournals.net

A comparative table of traditional versus potential greener synthetic approaches is presented below.

FeatureTraditional SynthesisGreen Synthesis Approach
Solvents Often volatile and toxic organic solventsWater, ethanol, ionic liquids, supercritical fluids chemistryjournals.net
Reagents May use hazardous materials like Br₂ or NBS nih.govSodium halides (e.g., NaBr) with a catalyst nih.gov
Energy Often requires prolonged heatingMicrowave-assisted synthesis for reduced reaction times chemistryjournals.net
Waste Can generate significant byproductsHigher atom economy, minimizing waste chemistryjournals.net

Advancements in Catalyst Design for Highly Selective Transformations

The functionalization of the benzo[b]thiophene core is crucial for tuning its properties for various applications. Future research will heavily invest in designing advanced catalysts that can achieve highly selective transformations at specific positions of the this compound molecule.

The development of novel catalysts is essential for performing transformations that are currently challenging. For instance, direct C-H activation and functionalization offer a more atom-economical route to derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials. organic-chemistry.org Rhodium-catalyzed cascade annulations have already shown promise in creating complex polycyclic structures from benzo[b]thiophene precursors. ccspublishing.org.cn

Key areas for future catalyst research include:

Regioselective Catalysis: Developing catalysts that can selectively target a specific C-H bond on the benzene (B151609) or thiophene (B33073) ring, allowing for precise derivatization.

Stereoselective Catalysis: For the synthesis of chiral derivatives, the design of enantioselective catalysts will be paramount.

Tandem Catalysis: Creating catalytic systems that can perform multiple reaction steps in a single pot, improving efficiency and reducing purification needs.

Biocatalysis: Utilizing enzymes to perform reactions under mild conditions with high specificity, offering a greener alternative to traditional chemical catalysts. chemistryjournals.net

The table below summarizes recent catalytic advancements for benzo[b]thiophene synthesis and functionalization.

Catalyst SystemReaction TypeKey Advantages
Copper(I) iodide / TMEDAThiolation annulationEfficient synthesis of 2-substituted benzo[b]thiophenes. organic-chemistry.org
Copper(I) iodide / 1,10-phenanthrolineUllmann-type C-S coupling / WittigGood yields for benzo[b]thiophene synthesis. organic-chemistry.org
[RhCp*Cl₂]₂ / CsOAcCascade annulationEfficient preparation of benzo[b]thiophene fused polycyclic compounds. ccspublishing.org.cn
Palladium complexesC-H arylationProceeds with electron-enriched heteroarenes. organic-chemistry.org

Integration with Automation and Flow Chemistry Methodologies

To accelerate the discovery and optimization of new this compound derivatives, the integration of automation and flow chemistry is a critical future direction. These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly generate libraries of compounds for screening. uc.pt

Flow chemistry, in particular, provides several advantages over traditional batch synthesis, including superior heat and mass transfer, precise control of reaction time, and the ability to safely handle hazardous intermediates. nih.gov This methodology has been successfully applied to the multi-step synthesis of complex heterocyclic molecules, including marine drugs and their intermediates. nih.gov For example, the synthesis of an oxazole (B20620) intermediate of O-methyl siphonazole (B1255307) was achieved in multigram quantities without the need for traditional workup or purification steps. uc.pt

Future research in this area will focus on:

Multi-step Flow Synthesis: Developing integrated flow systems that can perform a sequence of reactions to produce complex derivatives of this compound from simple precursors. uc.pt

Automated Reaction Optimization: Using robotic platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to find the optimal parameters for a given transformation.

In-line Analysis and Purification: Integrating analytical techniques (like NMR and MS) and purification modules directly into the flow system to enable real-time monitoring and isolation of pure products. uc.pt

The benefits of adopting flow chemistry are highlighted in the table below.

FeatureBatch ChemistryFlow Chemistry
Safety Handling of unstable intermediates can be hazardous.Unstable intermediates can be generated and consumed in situ. nih.gov
Scalability Scaling up can be challenging and require re-optimization.Scalability is often achieved by running the system for a longer time.
Control Less precise control over temperature and mixing.Excellent control over reaction parameters. nih.gov
Efficiency Can be time-consuming with multiple workup steps.Can be more efficient, with potential for in-line purification. uc.pt

Advanced Computational Methodologies for Predictive Material and Biological Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational methodologies will play a crucial role in predicting the properties of its derivatives, thereby guiding synthetic efforts towards molecules with desired functions.

Techniques like Density Functional Theory (DFT) and molecular docking are already being used to investigate the electronic structure, stability, and biological activity of benzo[b]thiophene-based compounds. nih.govnih.gov For instance, DFT calculations can predict the geometry and energy levels (HOMO/LUMO) of a molecule, which are crucial for designing organic semiconductors. researchgate.net Similarly, molecular docking can simulate the interaction of a molecule with a biological target, helping to identify potential drug candidates. nih.gov

Future research will leverage these and more advanced computational methods for:

Virtual Screening: Computationally screening large virtual libraries of this compound derivatives to identify candidates with high potential for a specific application (e.g., high charge mobility or strong binding to a protein). nih.gov

Predictive Toxicology: Using computational models to predict the potential toxicity and ADME (absorption, distribution, metabolism, and excretion) properties of new compounds, helping to prioritize safer candidates for synthesis. nih.gov

Mechanism Elucidation: Using quantum chemical calculations to understand the mechanisms of reactions involving this compound, which can aid in the design of more efficient synthetic routes and catalysts.

The table below showcases the application of computational methods in the study of benzo[b]thiophene derivatives.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Structural and electronic propertiesGeometry, vibrational frequencies, HOMO-LUMO energy gap. nih.govresearchgate.net
Molecular Docking Ligand-protein interactionsBinding affinities and modes, identification of potential drug targets. nih.gov
ADME Prediction Drug-likeness propertiesPrediction of absorption, distribution, metabolism, and excretion profiles. nih.gov
Molecular Dynamics (MD) Simulations Stability of complexesAssessment of the stability of protein-ligand complexes over time. nih.gov

Novel Applications in Underexplored Scientific Domains

While benzo[b]thiophenes are known for their applications in medicinal chemistry and materials science, there remain numerous underexplored domains where this compound and its derivatives could make a significant impact. nih.gov The unique electronic and structural properties of the benzo[b]thiophene scaffold make it a versatile building block for a wide range of functional molecules.

One promising area is the development of advanced organic electronic materials. Dithienothiophene (DTT), a related fused thiophene structure, has shown great potential in organic field-effect transistors (OFETs) and organic solar cells due to its high charge mobility and tunable bandgap. nih.gov By analogy, novel polymers and small molecules derived from this compound could be designed for similar applications. rsc.orgrsc.orgmdpi.com

Emerging research areas for novel applications include:

Organic Electronics: Synthesis of novel p-type and n-type organic semiconductors for use in flexible displays, RFID tags, and sensors. rsc.orgrsc.org

Chemosensors: Designing derivatives that can selectively bind to and signal the presence of specific ions or molecules, with applications in environmental monitoring and medical diagnostics.

Luminescent Materials: Developing new fluorescent or phosphorescent materials for use in organic light-emitting diodes (OLEDs) and bio-imaging.

Agrochemicals: Exploring the potential of this compound derivatives as novel herbicides, fungicides, or insecticides.

The table below lists some potential novel applications and the key properties of the benzo[b]thiophene core that make them suitable for these roles.

Application AreaRelevant Properties of Benzo[b]thiophene Core
Organic Field-Effect Transistors (OFETs) Extended π-conjugation, good charge transport, chemical and thermal stability. nih.govrsc.org
Organic Solar Cells (OSCs) Tunable HOMO/LUMO levels, broad absorption spectra.
Chemosensors Ability to be functionalized with specific recognition moieties, potential for fluorescence quenching or enhancement upon binding.
Organic Light-Emitting Diodes (OLEDs) High fluorescence quantum yield, tunable emission color.

Q & A

Basic: What spectroscopic and crystallographic methods are used to characterize 3-Bromo-6-methylbenzo[b]thiophene?

Answer:
Structural characterization typically employs a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve substituent positions and confirm regiochemistry. Mass spectrometry (MS) validates molecular weight and bromine isotopic patterns. For crystallographic confirmation, single-crystal X-ray diffraction is utilized, though this requires high-purity crystals. Computational methods (e.g., DFT or MP2/6-311G**) can supplement experimental data by predicting bond lengths and angles, as demonstrated in studies on thiophene derivatives .

Basic: How can bromination selectivity be optimized during the synthesis of this compound?

Answer:
Bromination selectivity is influenced by solvent polarity, temperature, and directing groups. For benzo[b]thiophenes, N-bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄) at 0–25°C favors electrophilic substitution at the 3-position due to the methyl group’s electron-donating effects. Kinetic control and monitoring via thin-layer chromatography (TLC) or HPLC ensure minimal di-bromination. Evidence from halogenation studies on analogous systems highlights the role of steric hindrance and electronic effects in directing bromine placement .

Advanced: How can computational modeling predict the electronic properties and reactivity of this compound?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic aromatic substitution.Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, validated against experimental data. Studies on thiophene adsorption on phyllosilicate surfaces demonstrate how computational methods correlate with spectroscopic shifts .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry?

Answer:
SAR studies involve synthesizing analogs with varying substituents (e.g., replacing Br with Cl or modifying the methyl group) and testing biological activity. In vitro assays (e.g., MIC determination against bacterial strains) paired with molecular docking identify key interactions. For instance, bulky substituents at the 6-position may enhance binding to bacterial enzymes. Evidence from benzo[b]thiophene derivatives shows that bromine improves lipophilicity and membrane penetration, impacting antimicrobial efficacy .

Advanced: What mechanistic insights govern Suzuki-Miyaura coupling reactions involving this compound?

Answer:
Suzuki coupling requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and aryl boronic acids. The bromine atom acts as a leaving group, with oxidative addition to Pd(0) forming a Pd(II) intermediate. Kinetic studies suggest steric effects from the methyl group slow transmetallation, necessitating higher temperatures (80–100°C). Monitoring via 31P NMR tracks catalyst stability. Analogous thiophene derivatives show improved yields with microwave-assisted synthesis .

Basic: What analytical techniques ensure purity during the synthesis of this compound?

Answer:
High-performance liquid chromatography (HPLC) with UV detection quantifies impurities, while gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Elemental analysis confirms stoichiometry, and melting point determination assesses crystallinity. For trace metal analysis (e.g., Pd residues from coupling reactions), inductively coupled plasma mass spectrometry (ICP-MS) is employed. Protocols from phosphazene synthesis highlight the importance of iterative purification steps .

Advanced: How is this compound applied in materials science, particularly organic electronics?

Answer:
As a building block for conjugated polymers , its bromine enables cross-coupling to form extended π-systems for organic semiconductors. Cyclic voltammetry measures redox potentials to tailor HOMO-LUMO levels for charge transport. Studies on benzo[b]thiophene-based OFETs demonstrate hole mobilities >1 cm²/V·s, attributed to planar backbone structures. The methyl group enhances solubility, facilitating solution-processed device fabrication .

Advanced: How are contradictions in thermodynamic or spectroscopic data resolved for this compound?

Answer:
Discrepancies in reported data (e.g., melting points or IR peaks) are addressed through reproducibility tests under controlled conditions (solvent, heating rate). Multivariate analysis (e.g., PCA of NMR spectra) identifies batch-specific variations. Collaborative databases like NIST WebBook provide benchmark spectra, while solid-state NMR clarifies polymorphic forms. Cross-validation with computational predictions (e.g., entropy calculations) reconciles experimental vs. theoretical values .

Advanced: What in vitro methodologies evaluate the biological activity of this compound derivatives?

Answer:
Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) quantify antimicrobial potency. Cytotoxicity screening (MTT assay on mammalian cell lines) ensures selectivity. For mechanistic studies, β-galactosidase reporter assays probe enzyme inhibition. Case studies on benzo[b]thiophene carboxamides show IC₅₀ values <10 µM against Mycobacterium tuberculosis, with synergy testing against standard drugs .

Advanced: What challenges arise in scaling up the synthesis of this compound?

Answer:
Scale-up introduces issues like exothermic reaction control (e.g., bromination) and crystallization uniformity . Continuous flow reactors improve heat dissipation and mixing efficiency, reducing byproducts. Solvent recovery systems (e.g., distillation) address environmental and cost concerns. Industrial protocols emphasize process analytical technology (PAT) for real-time monitoring, ensuring compliance with QbD (Quality by Design) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.